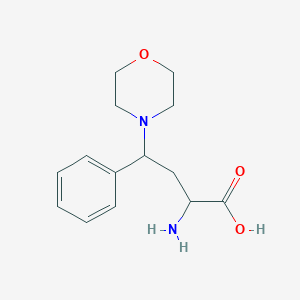
2-Amino-4-morpholino-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-morpholino-4-phenylbutanoic acid is an organic compound with a unique structure that includes an amino group, a morpholino ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-morpholino-4-phenylbutanoic acid typically involves multi-step organic reactions One common method includes the reaction of 4-phenylbutanoic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-morpholino-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
2-Amino-4-morpholino-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-morpholino-4-phenylbutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the morpholino ring and phenyl group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Amino-4-phenylbutanoic acid
- 2-Amino-4-morpholinobutanoic acid
- 2-Amino-4-phenylbutyric acid
Comparison: 2-Amino-4-morpholino-4-phenylbutanoic acid is unique due to the presence of both a morpholino ring and a phenyl group, which confer distinct chemical and biological properties. Compared to 2-Amino-4-phenylbutanoic acid, the morpholino ring enhances the compound’s solubility and stability. In contrast, 2-Amino-4-morpholinobutanoic acid lacks the phenyl group, resulting in different reactivity and biological activity.
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-amino-4-morpholin-4-yl-4-phenylbutanoic acid |
InChI |
InChI=1S/C14H20N2O3/c15-12(14(17)18)10-13(11-4-2-1-3-5-11)16-6-8-19-9-7-16/h1-5,12-13H,6-10,15H2,(H,17,18) |
InChI Key |
JPMCHZHYVGCEIH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CC(C(=O)O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















